Fluorobenzene

Catalog No.
S595133
CAS No.
462-06-6
M.F
C6H5F
M. Wt
96.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorobenzene

CAS Number

462-06-6

Product Name

Fluorobenzene

IUPAC Name

fluorobenzene

Molecular Formula

C6H5F

Molecular Weight

96.1 g/mol

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

PYLWMHQQBFSUBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)F

Solubility

1 to 10 mg/mL at 68° F (NTP, 1992)
0.02 M

Synonyms

Monofluorobenzene; NSC 68416; Phenyl Fluoride;

Canonical SMILES

C1=CC=C(C=C1)F

Solvent for Highly Reactive Species:

Fluorobenzene possesses excellent chemical stability and high thermal resistance, making it a valuable solvent for handling highly reactive species. These reactive species often participate in sensitive reactions requiring inert environments. Fluorobenzene's low reactivity with such species ensures minimal interference with the desired chemical processes [].

Precursor for Fluorinated Compounds:

Fluorine atoms are highly sought-after in various research fields due to their unique properties, including altering the chemical and physical characteristics of molecules. Fluorobenzene serves as a convenient starting material for synthesizing various fluorinated compounds. Through controlled chemical reactions, scientists can introduce additional fluorine atoms onto the benzene ring or onto other attached functional groups, leading to diverse fluorinated molecules with specific properties tailored for various research applications [].

Research in Medicinal Chemistry:

Fluorine substitution plays a crucial role in the development of new drugs. By incorporating fluorine atoms into potential drug candidates, researchers can significantly improve their properties, such as increasing their potency, metabolic stability, and membrane permeability []. Fluorobenzene can serve as a building block in the synthesis of such fluorinated drug candidates, allowing scientists to explore the impact of fluorine substitution on their biological activity.

Spectroscopic Studies:

Fluorine exhibits a distinct nuclear magnetic resonance (NMR) signature, making fluorobenzene a valuable tool in spectroscopic studies. Scientists can utilize fluorobenzene as a reference compound or internal standard in NMR experiments, aiding in the identification and characterization of other unknown molecules [].

Material Science Research:

Fluorobenzene finds applications in the research and development of advanced materials. Its unique properties, including its ability to dissolve various polymers and its low surface tension, make it beneficial for studying and processing certain materials. For instance, scientists might utilize fluorobenzene to study the formation and properties of thin films or to investigate the interactions between different materials [].

Fluorobenzene is an aromatic compound with the chemical formula C₆H₅F. It is a colorless liquid at room temperature, characterized by a sweet odor. As the simplest member of the fluorobenzenes, it serves as a precursor to various fluorinated organic compounds. Fluorobenzene exhibits unique properties due to the presence of a fluorine atom, which influences its reactivity and interaction with other substances. The compound was first synthesized in 1886 by Otto Wallach, who utilized a diazonium salt in its preparation .

  • Flammability: Flammable liquid with a flash point of 17 °C [1]
  • Toxicity: Moderately toxic upon inhalation or ingestion. Can cause irritation to skin and eyes [2].
  • Reactivity: May react violently with strong oxidizing agents
Safety Precautions

Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

Citation:

  • [1] Fluorobenzene - Sigma-Aldrich:
  • [2] Fluorobenzene Safety
, primarily due to its electrophilic aromatic substitution characteristics.

  • Electrophilic Aromatic Substitution: Fluorobenzene reacts differently from other halobenzenes; it exhibits enhanced reactivity at the para position compared to benzene itself. Typical reactions include nitration and chlorination, where fluorobenzene retains 15-80% of benzene's reactivity .
  • Balz-Schiemann Reaction: This reaction transforms primary aromatic amines into aryl fluorides using diazonium tetrafluoroborate as an intermediate, yielding fluorobenzene among other products .
  • Hydrodefluorination: Fluorobenzene can degrade rapidly under certain conditions, producing cyclohexane and fluoride ions as stable end products .

Fluorobenzene has been studied for its biological interactions, particularly in toxicology and pharmacology. It can irritate skin and mucous membranes upon exposure and has been used in various applications, including as an insecticide and larvicide . Its interactions with biological systems often involve nucleophilic displacement reactions with amines, leading to substituted aryl amines .

The synthesis of fluorobenzene can be achieved through several methods:

  • Thermal Decomposition: The thermal decomposition of benzenediazonium tetrafluoroborate yields fluorobenzene along with boron trifluoride and nitrogen gas .
  • Balz-Schiemann Reaction: This method involves converting an aromatic amine into a diazonium salt followed by its thermal decomposition to produce fluorobenzene .
  • Cyclopentadiene Reaction: A technical synthesis involves the reaction of cyclopentadiene with difluorocarbene, leading to the formation of fluorobenzene through ring expansion and elimination of hydrogen fluoride .

Fluorobenzene finds utility in various fields:

  • Solvent: Due to its polar nature, it serves as a solvent for reactive species in organic synthesis.
  • Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Insecticide: Its biological activity allows it to be used as an insecticide and larvicide in pest control formulations .

Research has highlighted the unique interaction characteristics of fluorobenzene with other compounds. For instance, studies on fluorobenzene-ammonia heterocluster ions reveal intricate reaction pathways that are influenced by the presence of both species in gas-phase environments . These interactions may provide insights into the reactivity patterns observed in electrophilic aromatic substitution.

Fluorobenzene is often compared to other halogenated benzenes due to its unique properties:

CompoundFormulaBoiling Point (°C)Reactivity (EAS)Notes
ChlorobenzeneC₆H₅Cl132Lower than benzeneMore stable C–Cl bond
BromobenzeneC₆H₅Br156Lower than benzeneC–Br bond weaker than C–F
IodobenzeneC₆H₅I188Much lowerC–I bond easily cleaved
FluorobenzeneC₆H₅F84Higher at paraUnique pi-donor properties

Fluorobenzene stands out due to its relatively high reactivity in electrophilic aromatic substitution at the para position compared to other halogenated derivatives. This is attributed to the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aromatic ring.

Physical Description

Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5°F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers.

XLogP3

2.3

Boiling Point

185.2 °F at 760 mm Hg (NTP, 1992)
84.7 °C

Flash Point

5 °F (NTP, 1992)

Vapor Density

3.31 (NTP, 1992) (Relative to Air)

Density

1.0225 at 68 °F (USCG, 1999)

LogP

2.27 (LogP)

Melting Point

-42.2 °F (NTP, 1992)
-42.2 °C

UNII

G3TSZ68K12

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 258 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 256 of 258 companies with hazard statement code(s):;
H225 (99.61%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H318 (62.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (53.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (28.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

60 mm Hg at 67.3 °F ; 100 mm Hg at 86.7° F (NTP, 1992)
77.20 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

462-06-6

Wikipedia

Fluorobenzene

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Benzene, fluoro-: ACTIVE

Dates

Modify: 2023-08-15

Determination of cyflufenamid residues in 12 foodstuffs by QuEChERS-HPLC-MS/MS

Weiguo Liu, Youzhi Su, Jun Liu, Kun Zhang, XiYuan Wang, Yinguang Chen, Luchun Duan, Feng Shi
PMID: 34098438   DOI: 10.1016/j.foodchem.2021.130148

Abstract

Agricultural products are often contaminated with trace amounts of pesticide residues. To ensure food safety, a reliable, sensitive, and efficient method that accurately identifies pesticide residues in a wide variety of foodstuffs is needed. This study applied a modified QuEChERS extraction technique, coupled with high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to optimize the identification of the cyflufenamid, a new broad-spectrum fungicide with unclear mode of action in toxicity, in 12 foodstuffs. The method has been validated according to the European Union SANTE/12682/2017 guidelines for its linearity, limit of detection (LOD), and limit of quantification (LOQ), indicating an excellent performance. The recovery of cyfluenamid in all matrix were ranged between 70.8% and 117.8%, with relative standard deviation (RSD) <15% which is much lower compared to other methods. The method has been used for determine cyfluenamid in foodstuffs followed the ISO17025:2017 measurement technical note, which demonstrated it is suitable for routine quantitative analysis of cyflufenamid in most of the popular commercial agricultural products.


Tetrafluoroterephthalonitrile-crosslinked β-cyclodextrin polymer as a binding agent of diffusive gradients in thin-films for sampling endocrine disrupting chemicals in water

Huan Li, Shihua Qi, Xiaoshui Li, Zhe Qian, Wei Chen, Shibin Qin
PMID: 33971412   DOI: 10.1016/j.chemosphere.2021.130774

Abstract

β-Cyclodextrin (β-CD) is an inexpensive and reproducible material derived from corn starch. It is possible that tetrafluoroterephthalonitrile-crosslinked β-cyclodextrin polymer (TFN-CD), a cheap but efficient adsorbent, could be a suitable binding agent for use in the passive sampling technique, diffusive gradients in thin-films (DGT). Herein, the TFN-CD binding gel was prepared and then evaluated as the binding phase of DGT to sample six endocrine disrupting chemicals (EDCs) in water. The TFN-CD dispersed uniformly in the binding gel due to its hydrophilicity. The quantitative recoveries (99.3%-106%) of EDCs from the TFN-CD binding gel could be conveniently achieved by ultrasonic extraction using 5 mL methanol for 10 min. Compared with the excellent HLB (hydrophilic-lipophilic-balanced resin) binding gel, the TFN-CD binding gel had comparable or even faster adsorption kinetics, although the equilibrium adsorption capacity was slightly lower. The effective adsorption capacities of TFN-CD-based DGT (TFN-CD-DGT) were roughly estimated to enable a 7-days deployment in EDC solution of 25.7-30.0 μg L
. Studies of influencing factors showed that the ionic strength (0-0.5 M), pH (3.73-9.13), dissolved organic matter (0-20 mg L
) and long-term storage (204 days) had negligible influence on the performance of TFN-CD-DGT. Finally, the TFN-CD-DGT was successfully used to record sudden increases in bulk concentrations during simulated discharge events in pond water. These results demonstrate that TFN-CD is a suitable binding agent for sampling of EDCs, and the low cost of TFN-CD could be conducive to the application of DGT in large-scale sampling.


Adulticidal Efficacy and Sublethal Effects of Metofluthrin in Residual Insecticide Blends Against Wild Aedes albopictus (Diptera: Culicidae)

Christopher S Bibbs, Phillip E Kaufman, Rui-De Xue
PMID: 33503251   DOI: 10.1093/jee/toaa321

Abstract

Field development for optimizing the use patterns of spatial repellents are an ongoing research need. To investigate volatile pyrethroids in blends containing multiple active ingredients, metofluthrin was formulated into a vegetation spray for application to foliage and mosquito harborage. Metofluthrin was compared by itself and in combination with Sector (permethrin), Hyperion (sumithrin), Onslaught Fast Cap (s-fenvalerate, prallethrin), and against a benchmark for comparison, OneGuard (λ-cyhalothrin, prallethrin, pyriproxyfen). Field sites with established Aedes albopictus (Skuse) (Diptera: Culicidae) populations were allocated as control and treatment and surveilled with both adult traps and oviposition cups before and after treatment. Adult mosquito reductions were consistently higher over 4 wk in the combination treatments and were comparable to OneGuard. In contrast, efficacy provided by metofluthrin alone or the standalone existing product (Sector, Hyperion, Onslaught) by were consistently less effective than OneGuard and the comparative blends. Additionally, poorly melanized and collapsing eggs were identified from mosquito adults collected at treated field sites. A 20-50% significant decrease in nonviable mosquito eggs, a 50% or more reduction in total eggs and an 80% or more reduction in adult mosquitoes collected at the local field sites was demonstrated across all metofluthrin-containing treatments. Metofluthrin applications both supplemented the adulticidal control of the selected pyrethroid-containing products and provided significant reduction in egg laying frequency and viability during monitoring of areas adjacent to the treated vegetation. Metofluthrin, and possibly other volatile ingredients, appears to have complex interactions for mosquito control in the field and could be unique as a supporting ingredient to other insecticides.


Spatial Repellents Protect Small Perimeters from Riceland Mosquitoes in a Warm-Humid Environment

Seth C Britch, David A Dame, Max V Meisch, Daniel L Kline, Todd W Walker, Sandra A Allan, Joyce Urban, Robert L Aldridge, Kenneth J Linthicum
PMID: 33857316   DOI: 10.2987/20-6974.1

Abstract

Recent experiments suggest spatial repellents may significantly reduce biting pressure from host-seeking riceland mosquitoes, such as Anopheles quadrimaculatus, in a warm-humid open-field habitat. However, little is known regarding efficacy of these formulations in partially enclosed spaces where US military personnel may be sheltered or concealed in an operational environment. In this study we investigated the capability of 3 spatial repellents-metofluthrin, linalool, and d-cis/trans allethrin-to reduce mosquito incursion into small open-top enclosures of US military camouflage netting. We found that metofluthrin was more effective in partially enclosed spaces compared with the open field, whereas both linalool and d-cis/trans allethrin provided superior protection in the open. These findings support strategic selection of spatial repellents depending on the environment immediately surrounding the host.


Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox

Carlos A Valdez, Roald N Leif
PMID: 34361784   DOI: 10.3390/molecules26154631

Abstract

The field of gas chromatography-mass spectrometry (GC-MS) in the analysis of chemical warfare agents (CWAs), specifically those involving the organophosphorus-based nerve agents (OPNAs), is a continually evolving and dynamic area of research. The ever-present interest in this field within analytical chemistry is driven by the constant threat posed by these lethal CWAs, highlighted by their use during the Tokyo subway attack in 1995, their deliberate use on civilians in Syria in 2013, and their use in the poisoning of Sergei and Yulia Skripal in Great Britain in 2018 and Alexei Navalny in 2020. These events coupled with their potential for mass destruction only serve to stress the importance of developing methods for their rapid and unambiguous detection. Although the direct detection of OPNAs is possible by GC-MS, in most instances, the analytical chemist must rely on the detection of the products arising from their degradation. To this end, derivatization reactions mainly in the form of silylations and alkylations employing a vast array of reagents have played a pivotal role in the efficient detection of these products that can be used retrospectively to identify the original OPNA.


The entomological impact of passive metofluthrin emanators against indoor Aedes aegypti: A randomized field trial

Gregor J Devine, Gonzalo M Vazquez-Prokopec, Wilbert Bibiano-Marín, Norma Pavia-Ruz, Azael Che-Mendoza, Anuar Medina-Barreiro, Josue Villegas, Gabriela Gonzalez-Olvera, Mike W Dunbar, Oselyne Ong, Scott A Ritchie, Thomas S Churcher, Oscar D Kirstein, Pablo Manrique-Saide
PMID: 33497375   DOI: 10.1371/journal.pntd.0009036

Abstract

In the absence of vaccines or drugs, insecticides are the mainstay of Aedes-borne disease control. Their utility is challenged by the slow deployment of resources, poor community compliance and inadequate household coverage. Novel application methods are required.
A 10% w/w metofluthrin "emanator" that passively disseminates insecticide from an impregnated net was evaluated in a randomized trial of 200 houses in Mexico. The devices were introduced at a rate of 1 per room and replaced at 3-week intervals. During each of 7 consecutive deployment cycles, indoor resting mosquitoes were sampled using aspirator collections. Assessments of mosquito landing behaviours were made in a subset of houses. Pre-treatment, there were no differences in Aedes aegypti indices between houses recruited to the control and treatment arms. Immediately after metofluthrin deployment, the entomological indices between the trial arms diverged. Averaged across the trial, there were significant reductions in Abundance Rate Ratios for total Ae. aegypti, female abundance and females that contained blood meals (2.5, 2.4 and 2.3-times fewer mosquitoes respectively; P<0.001). Average efficacy was 60.2% for total adults, 58.3% for females, and 57.2% for blood-fed females. The emanators also reduced mosquito landings by 90% from 12.5 to 1.2 per 10-minute sampling period (P<0.05). Homozygous forms of the pyrethroid resistant kdr alleles V410L, V1016L and F1534C were common in the target mosquito population; found in 39%, 24% and 95% of mosquitoes collected during the trial.
This is the first randomized control trial to evaluate the entomological impact of any volatile pyrethroid on urban Ae. aegypti. It demonstrates that volatile pyrethroids can have a sustained impact on Ae. aegypti population densities and human-vector contact indoors. These effects occur despite the presence of pyrethroid-resistant alleles in the target population. Formulations like these may have considerable utility for public health vector control responses.


Predicting the impact of outdoor vector control interventions on malaria transmission intensity from semi-field studies

Adrian Denz, Margaret M Njoroge, Mgeni M Tambwe, Clara Champagne, Fredros Okumu, Joop J A van Loon, Alexandra Hiscox, Adam Saddler, Ulrike Fillinger, Sarah J Moore, Nakul Chitnis
PMID: 33472661   DOI: 10.1186/s13071-020-04560-x

Abstract

Semi-field experiments with human landing catch (HLC) measure as the outcome are an important step in the development of novel vector control interventions against outdoor transmission of malaria since they provide good estimates of personal protection. However, it is often infeasible to determine whether the reduction in HLC counts is due to mosquito mortality or repellency, especially considering that spatial repellents based on volatile pyrethroids might induce both. Due to the vastly different impact of repellency and mortality on transmission, the community-level impact of spatial repellents can not be estimated from such semi-field experiments.
We present a new stochastic model that is able to estimate for any product inhibiting outdoor biting, its repelling effect versus its killing and disarming (preventing host-seeking until the next night) effects, based only on time-stratified HLC data from controlled semi-field experiments. For parameter inference, a Bayesian hierarchical model is used to account for nightly variation of semi-field experimental conditions. We estimate the impact of the products on the vectorial capacity of the given Anopheles species using an existing mathematical model. With this methodology, we analysed data from recent semi-field studies in Kenya and Tanzania on the impact of transfluthrin-treated eave ribbons, the odour-baited Suna trap and their combination (push-pull system) on HLC of Anopheles arabiensis in the peridomestic area.
Complementing previous analyses of personal protection, we found that the transfluthrin-treated eave ribbons act mainly by killing or disarming mosquitoes. Depending on the actual ratio of disarming versus killing, the vectorial capacity of An. arabiensis is reduced by 41 to 96% at 70% coverage with the transfluthrin-treated eave ribbons and by 38 to 82% at the same coverage with the push-pull system, under the assumption of a similar impact on biting indoors compared to outdoors.
The results of this analysis of semi-field data suggest that transfluthrin-treated eave ribbons are a promising tool against malaria transmission by An. arabiensis in the peridomestic area, since they provide both personal and community protection. Our modelling framework can estimate the community-level impact of any tool intervening during the mosquito host-seeking state using data from only semi-field experiments with time-stratified HLC.


Transfluthrin Spatial Repellent on US Military Camouflage Netting Reduces Tabanids in a Warm-Temperate Environment

S C Britch, D L Kline, K J Linthicum, J Urban, E Dickstein, R L Aldridge, F V Golden
PMID: 33600592   DOI: 10.2987/20-6933.1

Abstract

We investigated the capability of transfluthrin on US military camouflage netting to reduce collections of tabanid biting flies in a warm-temperate field environment on the Gulf Coast of Florida. We found that transfluthrin significantly reduced collections of a variety of medically and veterinarily important tabanids inside protected areas by up to 96% upon initial treatment and up to 74% after 20 days posttreatment. These results suggest that transfluthrin could be an effective element in the US Department of Defense integrated pest management system and leveraged in civilian scenarios to protect livestock and humans from potential mechanical transmission of pathogens and disruption of activities caused by painful bites.


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